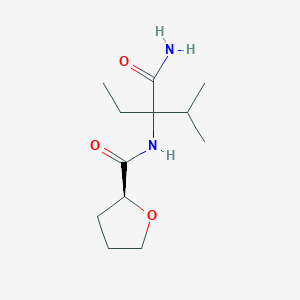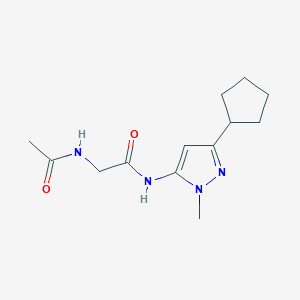![molecular formula C17H14F3N3O2 B7648401 4-(Pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648401.png)
4-(Pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is also known as TFP or TFPPI and has a molecular formula of C19H15F3N3O2.
科学的研究の応用
TFP has been used in several scientific research applications due to its unique chemical properties. One of the primary applications of TFP is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's. TFP has also been used as a tool in neuroscience research to study the role of dopamine receptors in the brain.
作用機序
The mechanism of action of TFP is not fully understood, but it is believed to act as a dopamine D3 receptor antagonist. This receptor is involved in the regulation of reward and motivation pathways in the brain, and TFP has been shown to modulate these pathways, leading to potential therapeutic applications.
Biochemical and Physiological Effects:
TFP has been shown to have several biochemical and physiological effects, including the modulation of dopamine signaling pathways in the brain. It has also been shown to have potential anti-cancer properties by inhibiting the growth of cancer cells in vitro.
実験室実験の利点と制限
One of the primary advantages of TFP is its potential as a therapeutic agent for various diseases. Its unique chemical properties also make it a useful tool in neuroscience research. However, one of the limitations of TFP is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
将来の方向性
There are several future directions for TFP research, including further studies on its potential therapeutic applications for various diseases. Additionally, more research is needed to fully understand the mechanism of action of TFP and its biochemical and physiological effects. Further studies are also needed to optimize the synthesis method of TFP and improve its solubility in water. Finally, TFP could also be studied in combination with other compounds to explore potential synergistic effects.
合成法
The synthesis of TFP involves the reaction of 2-(trifluoromethyl)aniline with pyridine-3-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with piperazine-2,3-dione to obtain TFP.
特性
IUPAC Name |
4-(pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c18-17(19,20)13-6-2-1-5-12(13)14-15(24)22-8-9-23(14)16(25)11-4-3-7-21-10-11/h1-7,10,14H,8-9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOZGRJNLIPRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=CC=CC=C2C(F)(F)F)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7648327.png)
![3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7648330.png)
![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-(5-fluoropyridin-3-yl)ethanamine](/img/structure/B7648335.png)
![(7-bromo-5-methyl-1-benzofuran-2-yl)-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7648342.png)
![Methyl 2,2-dimethyl-3-[(2-methylpyridin-3-yl)methylamino]propanoate](/img/structure/B7648347.png)
![2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7648359.png)

![N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide](/img/structure/B7648366.png)
![N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7648368.png)

![4-(Furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648389.png)
![4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648399.png)
![4-(Cyclobutanecarbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648410.png)